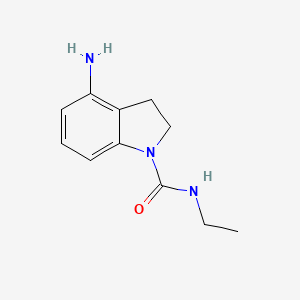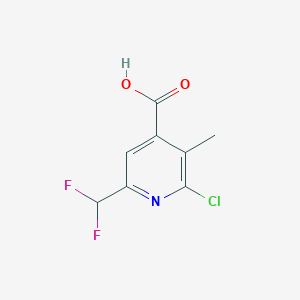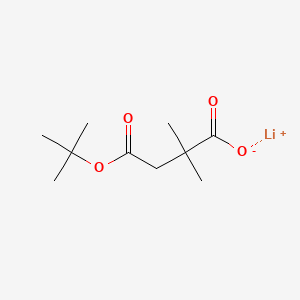
Lithium(1+)4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is a metalorganic compound with the formula LiOC(CH₃)₃. It is a white solid used as a strong base in organic synthesis. This compound is often depicted as a salt and behaves as such, but it is not ionized in solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate can be synthesized by treating tert-butanol with butyl lithium. This reaction involves the deprotonation of tert-butanol by butyl lithium, resulting in the formation of lithium tert-butoxide .
Industrial Production Methods
In industrial settings, lithium tert-butoxide is often generated in situ for laboratory use because samples are sensitive and older samples are often of poor quality. It is commercially available as a solution and as a solid .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate undergoes various types of reactions, including:
Protonation: As a strong base, it is easily protonated.
Substitution: It is used to prepare other tert-butoxide compounds such as copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III).
Common Reagents and Conditions
Common reagents used with lithium tert-butoxide include potassium diisopropylamide and primary alcohols. The compound can mediate the α-alkylation reaction of ketones with primary alcohols in the absence of any transition metal catalyst .
Major Products Formed
Major products formed from reactions involving lithium tert-butoxide include copper(I) tert-butoxide and hexa(tert-butoxy)dimolybdenum(III) .
Aplicaciones Científicas De Investigación
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis and as an initiator for anionic polymerization.
Biology: The compound’s strong basicity makes it useful in various biochemical reactions.
Mecanismo De Acción
The mechanism by which lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate exerts its effects involves its strong basicity and nucleophilicity. It can deprotonate various substrates, facilitating reactions such as α-alkylation of ketones with primary alcohols . The molecular targets and pathways involved include the deprotonation of alcohols and the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium tert-butoxide
- Potassium tert-butoxide
- Lithium isopropoxide
Uniqueness
Lithium(1+) 4-(tert-butoxy)-2,2-dimethyl-4-oxobutanoate is unique due to its strong basicity and ability to act as an initiator for anionic polymerization. Its specific structure allows for the formation of stable octameric and hexameric forms, which are not commonly observed in similar compounds .
Propiedades
Fórmula molecular |
C10H17LiO4 |
|---|---|
Peso molecular |
208.2 g/mol |
Nombre IUPAC |
lithium;2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O4.Li/c1-9(2,3)14-7(11)6-10(4,5)8(12)13;/h6H2,1-5H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
PZIYKEQJSVWUIL-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)OC(=O)CC(C)(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


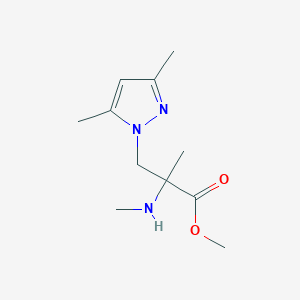
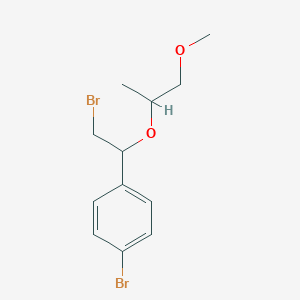
![4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
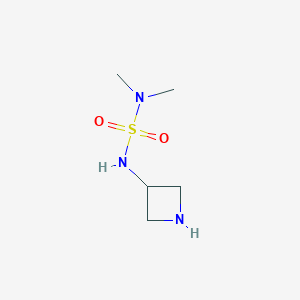
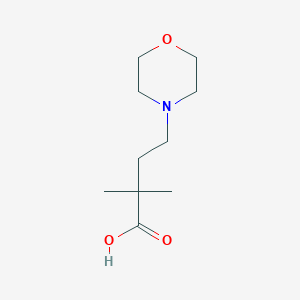

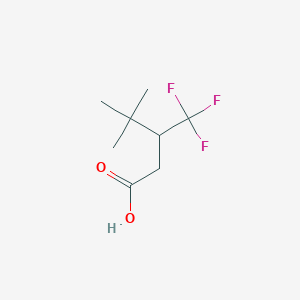


![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
